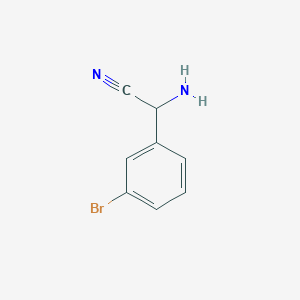
2-Amino-2-(3-bromophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-bromophenyl)acetonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(3-bromophenyl)acetonitrile is1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Amino-2-(3-bromophenyl)acetonitrile has a molecular weight of 211.06 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Chemical Transformations and Reactions
2-Amino-2-(3-bromophenyl)acetonitrile is involved in various chemical reactions, demonstrating its versatility in synthetic chemistry. For instance, it reacts with substituted (hetero)aromatic thioamides in acetonitrile, yielding products of ring transformation like 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles or products of an Eschenmoser coupling reaction, depending on the temperature and substituents used (Kammel et al., 2017). Additionally, its derivative, 2-bromobenzaldehyde cyanohydrin (alternatively termed (2-bromophenyl)(hydroxy)acetonitrile), has been synthesized and studied for its bond lengths, angles, and intermolecular hydrogen bonding (Betz et al., 2007).
Synthesis of Heterocyclic Compounds
This compound is pivotal in the green synthesis of heterocyclic compounds. For example, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was synthesized from chalcone under microwave irradiation. This process was explored for its potential in spectrofluorometric characterization and antibacterial activity (Khan, 2017).
Development of Novel Fluorescent Compounds
The compound has been utilized in developing novel fluorescent compounds with potential applications in sensing technologies. For example, research has been conducted on the synthesis, structure, spectral, and sensing properties of 3-amino boron-dipyrromethene and its derivatives, where 2-amino-2-(3-bromophenyl)acetonitrile-related structures played a crucial role (Ganapathi et al., 2014).
Electrochemical Studies
Electrochemical studies involving derivatives of 2-amino-2-(3-bromophenyl)acetonitrile have been carried out. For instance, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile solution was studied using rotating disc voltammetry, revealing insights into electron transfer mechanisms (Compton & Laing, 1988).
Palladium-Catalyzed Synthesis
The compound has been a key player in palladium-catalyzed synthesis processes. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids was developed, providing a new strategy for constructing indole skeletons (Yu et al., 2017).
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous and precautions should be taken while handling it. It has been associated with various hazards, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
2-amino-2-(3-bromophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSSLCMKVEGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromophenyl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)






